molecular formula C9H7ClN2O B2634148 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one CAS No. 201298-39-7

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2634148
CAS No.: 201298-39-7
M. Wt: 194.62
InChI Key: YFXSFYHESBVHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one (CAS 6329-14-2) is an organic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It belongs to the quinazolinone chemical class, which is recognized in medicinal chemistry as a privileged scaffold with a wide spectrum of biological properties . This specific chloro-methylquinazolinone derivative serves as a key synthetic intermediate for constructing more complex molecules in drug discovery . Researchers value this compound for its potential in developing novel PI3K-δ inhibitors . The PI3K-δ enzyme is a critical target in oncology, and quinazolinone-based compounds have demonstrated the ability to bind effectively to the ATP-binding pocket of this enzyme, forming key hydrogen bond interactions with the Val828 amino acid residue . Such mechanisms can inhibit cellular proliferation pathways, showing promising cytotoxic activity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HepG-2 (liver) in vitro . Furthermore, the structural features of this compound, including the chlorine atom at the 7-position and the methyl group at the 3-position, are designed to optimize hydrophobic interactions and reduce steric hindrance within the enzyme's binding site, thereby improving binding affinity and specificity . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-chloro-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXSFYHESBVHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201298-39-7
Record name 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could produce various functionalized quinazolinones .

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties
Research has highlighted the potential of 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one as an anticancer agent. Studies indicate that derivatives of quinazolinone compounds exhibit inhibitory effects on key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical for DNA synthesis and repair, making them valuable targets for cancer therapy .

1.2 Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. For instance, derivatives containing the quinazolinone moiety have been evaluated for their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the quinazolinone structure can enhance antimicrobial potency .

1.3 Neuroprotective Effects
Recent investigations have suggested that quinazolinone derivatives may possess neuroprotective properties. They are being studied for their ability to inhibit specific proteases linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of these proteases could potentially mitigate the progression of these conditions .

Agricultural Applications

2.1 Herbicidal Activity
this compound derivatives have been explored as herbicides due to their ability to inhibit acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. Research indicates that certain derivatives exhibit high herbicidal activity against monocotyledonous weeds while maintaining crop safety . The following table summarizes the herbicidal efficacy of selected derivatives:

Compound NameTarget Weed SpeciesInhibition Rate (%)Crop Safety
QPP-7Echinochloa crus-galli>90Safe to Oryza sativa
QPP-8Digitaria sanguinalis85Safe to Triticum aestivum

Biological Research Applications

3.1 Larvicidal Activity
The compound has been evaluated for its larvicidal activity against mosquito species such as Aedes aegypti. Studies demonstrate that derivatives exhibit significant larvicidal effects at low concentrations, suggesting potential use in vector control strategies . The effectiveness of these compounds can be summarized in the following table:

Compound NameLC50 (μg/mL)Exposure Time (h)Target Species
Compound A2.08572Aedes aegypti
Compound B4.20172Culex pipiens

Mechanism of Action

The mechanism of action of 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

The following table compares 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one with structurally and functionally related compounds:

Compound Substituents Biological Activity Key Findings Reference
This compound Cl (C7), CH₃ (N3) Limited direct data; inferred kinase/COX-2 modulation potential Predicted CCS: 135.5 Ų ([M+H]+); synthetic intermediate for acrylamide-functionalized derivatives .
4-[(E)-2-{3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide 4-Methoxyphenyl (C3), sulfonamide (C2) COX-2 inhibition (47.1% at 20 μM) Highest COX-2 inhibition in its class; emphasizes sulfonamide groups for anti-inflammatory activity .
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one OH (C6), OCH₃ (C7) Antitumor agent (Gefitinib intermediate) Key intermediate in EGFR inhibitors; melting point 293°C; used in kinase inhibitor synthesis .
7-Bromo-6-chloro-4-quinazolinone Br (C7), Cl (C6) Not reported; structural analog for halogenated derivatives High thermal stability (>300°C melting point); potential halogen-driven reactivity .
3-(2-Hydroxymethyl-4-methoxyphenyl)-6-methoxy-3,4-dihydroquinazolin-4-one CH₂OH (C2), OCH₃ (C4, C6) Unspecified bioactivity Demonstrates substitution flexibility; hydroxyl and methoxy groups enhance solubility .
7-Chloro-6-methoxyquinazolin-4(3H)-one Cl (C7), OCH₃ (C6) Similarity score 0.75 to parent compound Structural analog with modified solubility via methoxy group .

Structural and Functional Insights

  • Substituent Effects on Bioactivity: Halogens (Cl, Br): Enhance electrophilicity and binding to hydrophobic enzyme pockets. For example, 7-bromo-6-chloro-4-quinazolinone’s stability (>300°C) suggests utility in high-temperature reactions . Sulfonamides: Critical for COX-2 inhibition, as seen in the 47.1% activity of the 4-methoxyphenyl-sulfonamide derivative . Methoxy/Hydroxy Groups: Improve solubility and hydrogen-bonding capacity. 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one is pivotal in water-soluble EGFR inhibitors like Gefitinib .
  • Synthetic Routes: this compound is synthesized via POCl₃-mediated chlorination of methoxy precursors, followed by methylamine substitution . Analogous compounds (e.g., 3-aryl-2-thioquinazolinones) are produced via reactions with aryl isothiocyanates, achieving yields of 58–72% .

Biological Activity

7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an inhibitor of specific enzymes and receptors, which leads to various pharmacological effects. The compound's structure allows it to modulate enzyme activities and receptor functions, contributing to its potential therapeutic applications.

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated promising antimicrobial properties. Research indicates that it exhibits activity against both gram-positive and gram-negative bacteria. For instance, derivatives of quinazolinone have shown enhanced antibacterial effects, particularly against resistant strains .

2. Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have revealed that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and ovarian (A2780) carcinoma cells. The cytotoxicity of this compound was found to be significantly higher than that of established chemotherapeutic agents like lapatinib, with IC50 values indicating potent activity .

3. Enzyme Inhibition
The compound's role as an enzyme inhibitor has been explored in various studies. It has shown effectiveness in inhibiting key enzymes involved in cancer progression and microbial resistance. For example, it has been linked to the inhibition of tyrosine kinases, which are crucial in cancer cell signaling pathways .

Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including this compound. The findings indicated significant antibacterial activity against multiple pathogens, with particular effectiveness noted against Klebsiella pneumoniae and Staphylococcus aureus. The results suggested that modifications in the chemical structure could enhance antimicrobial potency .

Case Study 2: Anticancer Activity
In a comparative study assessing the cytotoxic effects of several quinazolinone derivatives on MCF-7 and A2780 cell lines, this compound exhibited IC50 values ranging from 0.20 µM to 3.79 µM. These results positioned it as a potent candidate for further development as an anticancer agent .

Data Summary

Biological ActivityTargetIC50 Value (µM)Reference
AntimicrobialVarious bacteriaVaries
AnticancerMCF-7 (Breast)0.20 - 3.79
AnticancerA2780 (Ovarian)Varies
Enzyme InhibitionTyrosine KinasesVaries

Q & A

Q. What are the common synthetic routes for 7-chloro-3-methyl-3,4-dihydroquinazolin-4-one and its derivatives?

The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with aryl isothiocyanates or substituted thioureas. For example, anthranilic acid reacts with methyl isothiocyanate under basic conditions (e.g., anhydrous potassium carbonate in DMF) to form the quinazolinone core. Subsequent alkylation or halogenation introduces substituents like the 7-chloro and 3-methyl groups. Ethyl chloroacetate is often used for thioether linkage formation, followed by hydrazine hydrate treatment to yield hydrazide intermediates .

Q. How are structural tautomerism and regioselectivity addressed during synthesis?

The quinazolinone scaffold exhibits thione-thiol tautomerism, confirmed by IR (C=S absorption at 1200–1300 cm⁻¹) and NMR (δ ~13 ppm for N-H protons in thione form). Alkaline conditions favor the thiolate form, enabling nucleophilic substitution. Regioselectivity in reactions (e.g., chlorination at C7) is controlled by steric and electronic factors, with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as chlorinating agents .

Q. What spectroscopic techniques validate the structure of 7-chloro-3-methyl derivatives?

  • IR : Confirms carbonyl (C=O, ~1690 cm⁻¹) and thione/thiol (C=S, ~1200–1300 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.7 ppm) and carbons (δ 110–160 ppm). The 3-methyl group appears as a singlet (δ ~3.0 ppm).
  • HR-MS : Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Temperature : Nitration at 40°C minimizes byproducts (e.g., dinitro derivatives) .
  • Solvent : Toluene or anisole enhances solubility during chlorination, achieving >90% yields .
  • Catalysts : Triethylamine or N-ethyl-diisopropylamine neutralizes HCl, preventing side reactions .
  • Time : Reflux durations (4–6 hours for chlorination) balance conversion and decomposition .

Q. How do researchers resolve contradictions in bioactivity data for quinazolinone derivatives?

Despite structural hybridization (e.g., combining quinazolinone with thiazolidinone), compounds like 5a-e showed low cytotoxicity (IC₅₀ >100 μM) against Hep-G2, LU-1, and HeLa cells. Discrepancies may arise from:

  • Cell line specificity : Activity varies with membrane permeability or target expression.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) may reduce bioavailability.
  • Assay protocols : Varying incubation times or concentrations impact results. Follow-up studies should include pharmacokinetic profiling and target validation .

Q. What computational strategies guide the design of quinazolinone-based inhibitors?

Crystal structures (e.g., PDB: 4I9H) reveal that the 3,4-dihydroquinazolin-4-one scaffold binds the nicotinamide pocket of tankyrase enzymes. Molecular docking (AutoDock, Schrödinger) optimizes substituent orientation for hydrogen bonding (e.g., C7-Cl with Tyr1213) and π-π stacking (aromatic rings with Phe1035). Free energy calculations (MM-GBSA) prioritize derivatives with ∆G < -8 kcal/mol .

Q. How is regioselective functionalization achieved in complex quinazolinone derivatives?

  • Electrophilic substitution : Nitration at C6 is favored due to electron-donating methyl groups at C3.
  • Nucleophilic displacement : Thiol groups at C2 react selectively with α-haloesters (e.g., ethyl chloroacetate).
  • Protecting groups : Benzyloxy or methoxy groups at C7 prevent undesired oxidation during synthesis .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for chlorination to avoid hydrolysis .
  • Bioactivity assays : Use Ellipticine (IC₅₀ ~0.1 μM) as a positive control for cytotoxicity screening .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC spectra to resolve overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.